molecular formula C18H13FN2O3S2 B2636828 N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide CAS No. 251097-02-6

N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide

Cat. No.: B2636828
CAS No.: 251097-02-6
M. Wt: 388.43
InChI Key: GOIMMLXYWQCATI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide (CAS: 251097-02-6) is a thiophene-based carboxamide derivative featuring a fluorophenyl moiety at the N-position and a 4-nitrobenzylsulfanyl group at the 3-position of the thiophene ring. Its molecular formula is C₁₈H₁₃FN₂O₃S₂, with a molecular weight of 388.44 g/mol . The compound is synthesized via S-alkylation reactions, a common strategy for introducing sulfanyl groups into heterocyclic systems.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c19-13-3-5-14(6-4-13)20-18(22)17-16(9-10-25-17)26-11-12-1-7-15(8-2-12)21(23)24/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIMMLXYWQCATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach includes:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an amine, such as 4-fluoroaniline, under conditions that promote amide bond formation.

    Attachment of the Nitrobenzyl Sulfanyl Group: This can be accomplished through nucleophilic substitution reactions, where a thiol group is introduced and subsequently reacted with a nitrobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitrobenzyl sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophenecarboxamide derivatives are pharmacologically relevant due to their diverse bioactivities. Below is a detailed comparison of the target compound with analogous molecules, focusing on structural features, physicochemical properties, and reported applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features
N-(4-Fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide C₁₈H₁₃FN₂O₃S₂ 4-Fluorophenyl, 4-nitrobenzylsulfanyl 388.44 251097-02-6 Nitro group enhances electrophilicity; fluorophenyl improves bioavailability
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 4-Chlorophenyl, 4-chlorobenzylsulfonyl 426.34 251097-10-6 Sulfonyl group increases polarity; dual chloro substituents enhance stability
N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide C₁₉H₁₃F₄NO₂S₂ 4-Fluorophenyl, 3-(trifluoromethyl)benzylsulfanyl 437.44 250714-43-3 Trifluoromethyl group enhances lipophilicity and metabolic resistance
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₁₆H₁₅FN₄OS₂ 4-Fluorophenyl, triazole-sulfanyl 378.45 561295-12-3 Triazole ring introduces hydrogen-bonding potential; thiophene enhances π-π stacking
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide C₂₅H₂₁ClN₂O₃S₂ 4-Chlorophenyl, methyl-p-tolylsulfamoyl, phenyl 497.02 1112440-28-4 Sulfamoyl group modulates solubility; bulky substituents affect steric interactions

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum shows characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, similar to other thiophenecarboxamides . In contrast, sulfonyl-containing analogs (e.g., CAS 251097-10-6) exhibit strong S=O vibrations near 1150–1300 cm⁻¹ .
  • Solubility : The nitro group in the target compound reduces aqueous solubility compared to trifluoromethyl-substituted analogs (e.g., CAS 250714-43-3), where lipophilicity dominates .
  • Tautomerism : Unlike triazole derivatives (e.g., CAS 561295-12-3), which exhibit tautomeric equilibria, the target compound’s thiophene core remains stable under physiological conditions .

Biological Activity

N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide (CAS No. 251097-02-6) is a synthetic organic compound that belongs to a class of thiophene derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H13FN2O3S2
  • Molecular Weight : 388.43 g/mol
  • CAS Number : 251097-02-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : The compound may bind to certain receptors, modulating their activity and leading to downstream biological effects.
  • Cell Cycle Regulation : Evidence suggests that it can induce cell cycle arrest and apoptosis in cancer cell lines.

Biological Activity Profiles

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in various cancer cell lines, including SKM-1 cells.
Antimicrobial ActivityExhibits inhibitory effects against several bacterial strains.
Enzyme InhibitionInhibits histone deacetylases (HDACs), leading to increased acetylation of histones.
CytotoxicityDemonstrates cytotoxic effects on human myelodysplastic syndrome cells.

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly increased the intracellular levels of acetylated histones, which is associated with enhanced gene expression related to apoptosis. In vivo studies showed promising antitumor efficacy in xenograft models with intact immune systems, suggesting its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Properties : The compound was tested against various bacterial strains, showing notable antimicrobial activity. This suggests its potential application in developing new antibacterial agents .
  • HDAC Inhibition : Research indicated that this compound effectively inhibits class I HDAC isoforms, which are implicated in cancer progression and other diseases. The inhibition led to significant changes in cellular signaling pathways related to growth and survival .

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